2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is an organic compound that features a thiadiazole ring attached to a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under acidic conditions.
Attachment to Benzene Ring: The thiadiazole ring is then attached to a benzenecarboxylic acid derivative through a nucleophilic substitution reaction. This can be achieved by reacting the thiadiazole compound with a halogenated benzenecarboxylic acid in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzenecarboxylic acids.
Scientific Research Applications
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and bacterial cell wall synthesis enzymes.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid
- 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid
Uniqueness
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the benzenecarboxylic acid moiety allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c1-6-10(16-12-11-6)15-8-5-3-2-4-7(8)9(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTUVLKSRDNYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.